HDAC2 vs. HDAC1 Inhibitory Potency: A Modest Isoform Preference
Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- inhibits histone deacetylase 2 (HDAC2) with an IC50 of 400 nM, demonstrating a modest preference over histone deacetylase 1 (HDAC1), which it inhibits with an IC50 of 550 nM [1]. In contrast, many broad-spectrum HDAC inhibitors, such as the class I inhibitor HDAC-IN-4, show nearly equal potency for HDAC1 (IC50 = 63 nM) and HDAC2 (IC50 = 570 nM) [2]. While this compound is less potent than dedicated HDAC inhibitors, its distinct isoform profile provides a differentiated tool for research applications.
| Evidence Dimension | HDAC2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 400 nM |
| Comparator Or Baseline | HDAC1 Inhibition Potency (IC50): 550 nM; Comparator HDAC-IN-4: HDAC1 IC50 = 63 nM, HDAC2 IC50 = 570 nM |
| Quantified Difference | The target compound shows 1.375-fold greater potency for HDAC2 over HDAC1; its selectivity window differs from HDAC-IN-4. |
| Conditions | Inhibition of C-terminal 6XHis-tagged human recombinant full-length HDAC2 (residues 1-488) expressed in baculovirus-infected Sf9 cells. |
Why This Matters
This specific, quantifiable difference in HDAC isoform selectivity is critical for experiments where pan-HDAC inhibition is confounding, enabling more targeted epigenetic investigations.
- [1] BindingDB. BDBM50568243 (CHEMBL4846752) Entry for HDAC1 and HDAC2. View Source
- [2] GlpBio. HDAC-IN-4 Product Page. View Source
